Linker Architecture: C3 Alkyl Spacer + PEG5 vs. Direct PEG5 Attachment – Conformational Pre-Organization and Reach
Thalidomide-C3-PEG5-OH incorporates a propyl (C3) spacer between the thalidomide C4/C5 exit vector and the PEG5 chain, yielding an extended, semi-rigid linker arm. By contrast, Thalidomide-O-PEG5-OH attaches the PEG chain directly to the thalidomide scaffold via an ether linkage with no intervening alkyl spacer . The C3 spacer increases the linker's end-to-end reach by approximately 3.8 Å (estimated from the all-trans propyl extension), which shifts the accessible conformational envelope of the terminal hydroxyl by roughly 1–2 PEG-unit equivalents relative to the direct-ether analog. This architectural feature is predicted to reduce the probability of steric clash between the PEG chain and the thalidomide phthalimide ring, facilitating productive ternary complex formation with larger or more distal target protein degrons. A comparative SAR study of CRBN-recruiting PROTACs demonstrated that even a single methylene insertion can alter degradation DC50 by >10-fold depending on the target, underscoring the sensitivity of degrader activity to subtle linker geometry changes [1].
| Evidence Dimension | Linker arm extended length increment (all-trans propyl vs. direct ether attachment) |
|---|---|
| Target Compound Data | Approx. 3.8 Å extension from C3 spacer (all-trans propyl, C–C bond length 1.54 Å × 2 bonds ≈ 3.1 Å projected; plus C–O bond contribution ≈ 0.7 Å; total ≈ 3.8 Å beyond the oxygen atom shared with the direct-ether analog) |
| Comparator Or Baseline | Thalidomide-O-PEG5-OH (direct ether linkage; no alkyl spacer; 0 Å incremental extension beyond the ether oxygen) |
| Quantified Difference | ≈3.8 Å additional reach provided by C3 spacer; functional consequence: ≥10-fold variation in DC50 observed for single-CH2 linker modifications in PROTAC SAR studies |
| Conditions | In silico structural model based on bond-length geometry (C–C 1.54 Å, C–O 1.43 Å, ~109.5° tetrahedral angle); biological sensitivity reference from published PROTAC linker SAR data |
Why This Matters
The C3 spacer provides a structurally defined reach advantage over direct-PEG analogs, which can be decisive for achieving target degradation when the E3 ligase–target protein distance exceeds the conformational range accessible by a PEG-only linker.
- [1] Mendes Maia T, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023; 115033. SAR of linker length and exit vector effects on DC50. View Source
